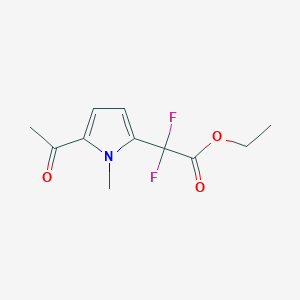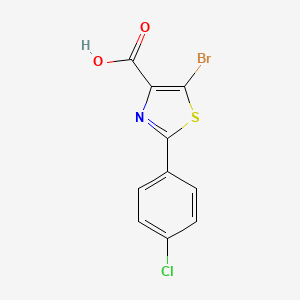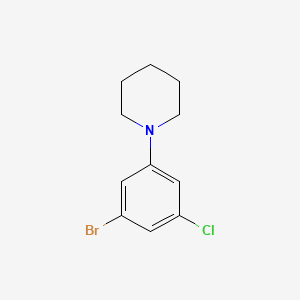
2-Cyclopentyl-1-(1,4-diazepan-1-yl)ethan-1-one hydrochloride
Descripción general
Descripción
2-Cyclopentyl-1-(1,4-diazepan-1-yl)ethan-1-one hydrochloride, also known as CP-1-DZ-HCl, is a cyclopentyl-based diazepane derivative. It is a synthetic compound that has been studied for its potential applications in medical research and drug discovery. CP-1-DZ-HCl has been found to possess various biochemical and physiological effects, and has been studied in laboratory experiments.
Aplicaciones Científicas De Investigación
Pharmaceutical Research
This compound is often used in the development of new pharmaceuticals due to its unique chemical structure. It can serve as a precursor or an intermediate in the synthesis of various drugs. Its role in modulating biological pathways can be pivotal in the discovery of treatments for diseases that involve neurotransmitter regulation, given its diazepane moiety which is known to interact with central nervous system receptors .
Material Science
In material science, this compound’s robust cyclopentyl group could be utilized in the creation of new polymers with enhanced durability. Its incorporation into polymer chains can potentially improve the thermal stability and mechanical properties of materials, which is crucial for high-performance applications .
Catalysis
The compound’s structural complexity allows it to act as a ligand in catalytic processes. It can bind to metals and facilitate reactions that are essential in industrial chemistry, such as hydrogenation or carbon-carbon bond formation, which are fundamental in creating complex organic molecules .
Analytical Chemistry
As a standard in analytical chemistry, this compound can help in the calibration of instruments and the development of analytical methods. Its well-defined structure and properties make it an excellent candidate for use in mass spectrometry and chromatography to identify and quantify unknown substances .
Neuroscience Research
The diazepane ring in the compound suggests potential applications in neuroscience research. It could be used to study the function of neurotransmitters or to develop agents that can cross the blood-brain barrier, which is a significant challenge in the treatment of neurological disorders .
Agricultural Chemistry
In agricultural chemistry, this compound could be explored for the development of new pesticides or fertilizers. Its chemical framework might interact with biological systems in plants, providing new ways to enhance growth or protect crops from pests .
Environmental Science
This compound could also be used in environmental science to study pollution degradation processes. Its potential to form stable intermediates might help in understanding the breakdown of pollutants and contribute to the development of more efficient waste treatment methods .
Biochemistry
Lastly, in biochemistry, the compound could be instrumental in enzyme inhibition studies. Its structure could mimic certain substrates or bind to active sites, thereby providing insights into enzyme mechanisms and aiding in the design of inhibitors that could regulate metabolic pathways .
Propiedades
IUPAC Name |
2-cyclopentyl-1-(1,4-diazepan-1-yl)ethanone;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H22N2O.ClH/c15-12(10-11-4-1-2-5-11)14-8-3-6-13-7-9-14;/h11,13H,1-10H2;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WPIYMJLNJXFXNJ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(C1)CC(=O)N2CCCNCC2.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H23ClN2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
246.78 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-Cyclopentyl-1-(1,4-diazepan-1-yl)ethan-1-one hydrochloride | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



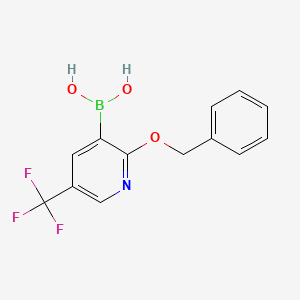
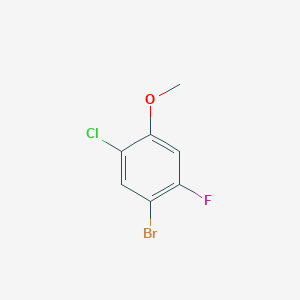
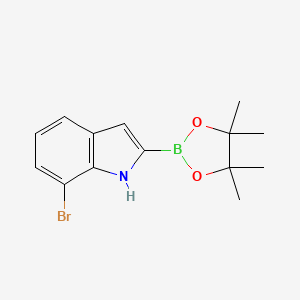
![5-Bromo-6-methoxy-1H-benzo[d]imidazole](/img/structure/B1523680.png)




